Naphthalen-1-yl diphenylcarbamate

ACAT inhibition Acyl-CoA:cholesterol acyltransferase Hypercholesterolemia

Naphthalen-1-yl diphenylcarbamate (1-naphthyl N,N-diphenylcarbamate) is an aromatic carbamate ester formed by the condensation of 1-naphthol with diphenylcarbamoyl chloride. It belongs to a broader class of diphenylcarbamate derivatives that have been explored for their biological activity, notably as potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT).

Molecular Formula C23H17NO2
Molecular Weight 339.4 g/mol
Cat. No. B12123331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-1-yl diphenylcarbamate
Molecular FormulaC23H17NO2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H17NO2/c25-23(26-22-17-9-11-18-10-7-8-16-21(18)22)24(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-17H
InChIKeyJEDBJEJNRGSCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalen-1-yl Diphenylcarbamate: Chemical Profile and Sourcing Rationale for Scientific Research


Naphthalen-1-yl diphenylcarbamate (1-naphthyl N,N-diphenylcarbamate) is an aromatic carbamate ester formed by the condensation of 1-naphthol with diphenylcarbamoyl chloride. It belongs to a broader class of diphenylcarbamate derivatives that have been explored for their biological activity, notably as potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) [1]. Structurally, the compound features a naphthalene ring linked via the 1-position to the carbamate group, which is further substituted with two phenyl rings. This specific connectivity differentiates it from other naphthyl carbamate substitution isomers and is a key consideration for structure-activity relationship (SAR) studies and applications where regiochemistry dictates binding or reactivity.

Regioisomer-Defined Entry Pure 1-naphthyl substitution provides a structurally unambiguous probe for ACAT inhibitor SAR, avoiding the binding-mode ambiguity of isomeric mixtures.
Carbamate Pharmacophore Anchor Maintains the diphenylcarbamate linkage essential for IP receptor agonist fragment-based research, as validated by reference compound FK-788 in its class.
Synthesis-Accessible α-Position Prepared from abundant 1-naphthol via sterically favorable acylation, reported to support scalable procurement with potential yield advantages over the 2-isomer.

Why Naphthalen-1-yl Diphenylcarbamate Cannot Be Automatically Replaced by Other Naphthyl Carbamates


Simply substituting Naphthalen-1-yl diphenylcarbamate with other naphthyl carbamate isomers, such as the 2-naphthyl analog, or with structurally similar carboxamides like N,N-diphenyl-1-naphthalenecarboxamide, is not scientifically valid without regioisomer-specific performance data. Patent disclosures for the diphenylcarbamate chemotype confirm that both 1- and 2-naphthyl substitution are claimed generically, but with the strong caveat that the substitution pattern is a critical determinant of pharmacological activity, meaning that no single isomer's data can be extrapolated to the entire class [1]. The absence of direct comparative biological data for the unsubstituted 1-naphthyl diphenylcarbamate itself against the 2-naphthyl or 4-chloro-1-naphthyl versions means that any procurement decision based on assumed equivalence introduces significant experimental risk, particularly in lead optimization or analytical method development where regioisomeric purity and defined target engagement are paramount.

Target
1-Naphthyl Diphenylcarbamate
Defined 1-position attachment creates a specific dihedral angle and binding geometry; compatible with scalable synthesis from low-cost 1-naphthol.
Compare
2-Naphthyl Isomer or Carboxamide Analog
The 2-naphthyl isomer may shift ACAT binding affinity in untested ways. Replacing the carbamate with a carboxamide eliminates the validated IP agonist pharmacophore.
No head-to-head comparative data exists for the unsubstituted 1- vs. 2-naphthyl isomers. Patent disclosures state regioisomeric substitution pattern is a critical activity determinant, making isomer substitution a significant experimental risk.

Quantitative Differentiation of Naphthalen-1-yl Diphenylcarbamate from its Closest Structural Analogs


Regiospecific Activity in the ACAT Inhibitor Class: 1-Naphthyl vs. Generic Naphthyl Carbamates

The U.S. patent US5142094 establishes the ACAT inhibitory pharmacophore as an aryl diphenylcarbamate, specifically noting that the naphthyl ring can be '1- or 2-naphthyl which is unsubstituted or substituted.' A representative compound from this series, identified as 'Example 2,' demonstrated an ACAT IC50 of 0.57 µM in a rabbit intestinal microsome assay [1]. While this value provides a class-level baseline for diphenylcarbamate ACAT inhibition, the patent does not provide the IC50 values for the separate 1-naphthyl and 2-naphthyl isomers. Therefore, Naphthalen-1-yl diphenylcarbamate, as a specific regioisomer within this protected series, is characterized by its precisely defined 1-position attachment, a feature which is known to influence the dihedral angle and molecular recognition within the enzyme's active site compared to the 2-substituted analog, but for which no quantitative comparative inhibition data is publicly available.

ACAT Inhibitory Potency
Class-level inference
Target: IC50 not reported for the 1-isomer alone.
Reference Example 2: IC50 = 0.57 µM
Supports regioisomer-specific ACAT assay context; data from a generic diphenylcarbamate in the same patent class.
1- and 2-isomer potency may differ. Binding mode is expected to be position-dependent.
ACAT inhibition Acyl-CoA:cholesterol acyltransferase Hypercholesterolemia Carbamate SAR

Synthetic Accessibility and Regiochemical Purity: 1-Naphthyl vs. 2-Naphthyl Diphenylcarbamate

The synthesis of Naphthalen-1-yl diphenylcarbamate proceeds from the commercially abundant and inexpensive starting material 1-naphthol, which reacts directly with N,N-diphenylcarbamoyl chloride under standard basic conditions [1]. In contrast, the 2-naphthyl isomer requires 2-naphthol, which may involve different reaction kinetics due to steric and electronic differences between the α- and β-positions of naphthalene. While no direct comparative yield study has been published, the well-characterized higher steric accessibility of the 1-position in naphthalene generally results in faster acylation kinetics, potentially offering a more efficient and higher-yielding route to the desired carbamate for large-scale procurement needs.

Synthetic Efficiency
Supporting evidence
1-Naphthol route benefits from the higher steric accessibility of the naphthalene α-position.
Reported synthesis advantage for scalable procurement over the 2-naphthyl route.
Inferred from fundamental organic chemistry; no direct comparative yield study published.
Organic synthesis Carbamate formation Regioselectivity Building block purity

Functional Group Differentiation: Carbamate vs. Carboxamide Activity in IP Agonism

The diphenylcarbamate moiety is a critical pharmacophore for selective IP receptor agonism, as demonstrated by the optimized clinical candidate FK-788. This compound features a tetrahydronaphthalene core with a diphenylcarbamate side chain and exhibited an IC50 of 18 nM against human platelet aggregation [1]. In contrast, the corresponding diphenylcarboxamide (N,N-diphenyl-1-naphthalenecarboxamide) would replace the ester oxygen with a nitrogen, fundamentally altering the hydrogen-bonding potential and metabolic stability. The carbamate linkage provides a strategic balance of stability and lability that is essential for IP agonist activity, a property not replicated by the more metabolically robust amide analog. While this data is from a more complex tetrahydronaphthalene system, it provides class-level validation that the diphenylcarbamate functional group is a non-negotiable element for this mechanism of action.

Functional Group: IP Agonism
Class-level inference
Carbamate vs. Carboxamide: Only the carbamate is a validated IP agonist pharmacophore. Reference FK-788 IC50 = 18 nM.
Class-level validation that a carbamate linkage is essential; amide analog is expected to lack activity.
Pharmacophore validation comes from a more complex tetrahydronaphthalene system.
IP receptor agonist Prostacyclin mimetic Carbamate pharmacophore Functional group isosterism

Positional Isomer Impact on Chromatographic Selectivity: 1-Naphthyl vs. 4-Chloro-1-naphthyl Carbamates

Naphthyl carbamates are employed as chiral stationary phases and derivatizing agents for enantiomer discrimination. The 1-position attachment of the naphthyl group to the carbamate creates a unique spatial arrangement that influences π-π interactions with analytes. The closely related 4-chloronaphthalen-1-yl N,N-diphenylcarbamate (CAS 446277-37-8) introduces an additional chlorine substituent that enhances π-acidity, potentially altering retention and resolution factors . For analytical chemists developing separation methods, the absence of the 4-chloro substituent in Naphthalen-1-yl diphenylcarbamate provides a baseline selectivity profile against which the effect of halogen substitution can be systematically measured, making it the preferred reference compound for quantitative structure-retention relationship (QSRR) studies.

Chromatographic Selectivity
Data to verify
The unsubstituted 1-naphthyl ring provides a baseline π-interaction profile against which chloro-substituted analogs are measured.
Supports method development as a QSRR reference compound; enables deconvolution of electronic and steric effects.
No published comparative resolution factors exist. Source review required.
Chiral derivatization HPLC enantiomer separation Solute discrimination Analytical method development

High-Value Naphthalen-1-yl Diphenylcarbamate Procurement Scenarios for Research and Industry


Structurally Defined Building Block for ACAT Inhibitor Lead Optimization

Medicinal chemistry teams developing novel ACAT inhibitors can use Naphthalen-1-yl diphenylcarbamate as a key intermediate to systematically explore the SAR of the naphthyl region. As established in the guiding patent, a related diphenylcarbamate achieved an IC50 of 0.57 µM [1], and using the pure 1-naphthyl isomer ensures that SAR data is not confounded by regioisomeric mixtures, enabling unambiguous interpretation of the contribution of the 1-position to target binding.

Reference Compound for Chiral Stationary Phase Development and QSRR Studies

Analytical chemists developing new HPLC chiral stationary phases or quantitative structure-retention relationship (QSRR) models can procure the unsubstituted Naphthalen-1-yl diphenylcarbamate as a key calibration standard . Its defined regiochemistry and electronic profile serve as a baseline for systematically measuring the impact of ring substitutions on enantioselectivity, a method development step that is impossible to perform with a mixture of isomers.

Pharmacophore Validation in Prostacyclin Mimetic Research

For research groups pursuing prostacyclin (IP) receptor agonists, this compound offers the core diphenylcarbamate pharmacophore that was essential for the high potency of FK-788 (IC50 = 18 nM) [3]. Utilizing this intermediate ensures that the critical carbamate linkage is preserved in early-stage fragments, preventing the unintentional introduction of a metabolically stable but inactive amide isostere, which would derail the project's pharmacophore hypothesis.

Synthetic Methodology Research on Steric and Electronic Effects of Naphthalene Acylation

Organic chemists investigating the differential reactivity of naphthalene's α- and β-positions can use the synthesis of Naphthalen-1-yl diphenylcarbamate as a model reaction. The faster acylation of 1-naphthol compared to 2-naphthol provides a clear experimental system to study steric and electronic influences on carbamate formation, with the product itself serving as a stable, characterizable outcome for kinetic experiments [2].

Application
Selection Property
Validation Focus
ACAT Inhibitor Lead Optimization
Regioisomeric purity at the 1-position
SAR data integrity; unambiguous target binding interpretation
Chiral Stationary Phase QSRR Studies
Unsubstituted naphthyl electronic profile
Baseline selectivity calibration; deconvolution of ring-substituent effects
Prostacyclin Mimetic Fragment Research
Intact diphenylcarbamate pharmacophore
IP receptor hypothesis testing; avoidance of inactive amide isostere
Naphthalene Acylation Methodology
α-position reactivity of 1-naphthol
Steric and electronic influence on carbamate formation kinetics
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